molecular formula C13H22ClN5 B12214526 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12214526
M. Wt: 283.80 g/mol
InChI Key: IJWIYNQBBCEIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic organic compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The pyrazole rings are then alkylated using appropriate alkyl halides in the presence of a base to introduce the 1,4-dimethyl and 1-propyl groups.

    Coupling Reaction: The final step involves coupling the two substituted pyrazole rings through a methylene bridge using formaldehyde and a secondary amine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products

    Oxidation Products: Pyrazole N-oxides.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the additional substituents.

    3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents, used in energetic materials.

    1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: A pyrazole derivative used as an intermediate in pharmaceutical synthesis.

Uniqueness

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its dual pyrazole structure with distinct alkyl substitutions. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-4-7-18-12(5-6-15-18)9-14-10-13-11(2)8-16-17(13)3;/h5-6,8,14H,4,7,9-10H2,1-3H3;1H

InChI Key

IJWIYNQBBCEIEF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=C(C=NN2C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.